Methyl 2-acetyl-5-chlorobenzoate
Description
Structural Context and Significance within Halogenated Benzoate (B1203000) Esters
Methyl 2-acetyl-5-chlorobenzoate belongs to the class of halogenated benzoate esters. The presence of the chlorine atom, an electron-withdrawing group, on the aromatic ring significantly influences the molecule's reactivity. This halogen substituent, along with the ortho-acetyl and meta-ester groups, creates a specific electronic and steric environment that directs its behavior in chemical reactions. The interplay of these functional groups is a key area of academic inquiry, as it allows for selective transformations at different positions of the molecule.
The significance of halogenated aromatic compounds in organic synthesis is well-established. They serve as crucial building blocks for creating more complex molecular architectures through various cross-coupling reactions and nucleophilic substitutions. The specific substitution pattern of this compound makes it a tailored starting material for the synthesis of a range of targeted compounds.
Role as a Key Intermediate in Complex Organic Synthesis
One of the primary roles of this compound is its function as a key intermediate in the synthesis of more complex molecules, including biologically active compounds and functional materials. Its strategic importance is highlighted in the synthesis of certain pharmaceuticals. For instance, intermediates structurally related to this compound are utilized in the preparation of leukotriene receptor antagonists like Zafirlukast and Pranlukast, which are used in the management of asthma. acs.orgnih.govresearchgate.netpatsnap.comtandfonline.comtandfonline.comtsijournals.comtsijournals.com The specific arrangement of the functional groups allows for sequential and regioselective reactions to build the intricate structures of these drugs.
Evolution of Research Interest in Aryl Acetyl Esters and Related Chlorinated Derivatives
Research interest in aryl acetyl esters and their chlorinated derivatives has evolved considerably over the years. orientjchem.org Initially, much of the focus was on understanding their fundamental reactivity and the directing effects of the various substituents. More recently, the focus has shifted towards their application in catalysis, medicinal chemistry, and materials science. mdpi.com The "positive ortho-effect," where a substituent ortho to the reaction center can accelerate a reaction, is a topic of significant interest in the study of these molecules. researchgate.netnih.gov This effect, observed in reactions like cobalt-catalyzed methoxycarbonylation, has practical implications for the efficient synthesis of ortho-substituted benzoic acids and their esters. researchgate.netnih.gov
Scope and Objectives of Academic Inquiry for this compound
The academic inquiry into this compound is multifaceted. Key objectives include:
The development of novel and efficient synthetic routes to the compound itself.
The exploration of its reactivity in a variety of organic transformations, including cyclization, reduction, and cross-coupling reactions. nih.gov
The utilization of this compound as a scaffold for the synthesis of new pharmaceutical agents and organic materials.
A deeper understanding of the electronic and steric effects of its substituents on reaction mechanisms and regioselectivity. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetyl-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIZRWIVKZXLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210474-89-7 | |
| Record name | methyl 2-acetyl-5-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Chemical Reactivity and Derivatization Studies of Methyl 2 Acetyl 5 Chlorobenzoate
Electrophilic Aromatic Substitution Reactions on the Chlorobenzoate Ring
The benzene (B151609) ring of Methyl 2-acetyl-5-chlorobenzoate is substituted with two deactivating groups, the acetyl and the methoxycarbonyl groups, and one deactivating but ortho, para-directing group, the chloro group. Both the acetyl and methoxycarbonyl groups are meta-directing due to their electron-withdrawing nature. The chloro group, while deactivating the ring towards electrophilic attack through its inductive effect, directs incoming electrophiles to the ortho and para positions via resonance. jove.com
Given the substitution pattern of this compound, the potential sites for electrophilic attack are positions 3, 4, and 6. The directing effects of the existing substituents are as follows:
The acetyl group at position 2 directs incoming electrophiles to position 4.
The chloro group at position 5 directs incoming electrophiles to positions 3 and 6 (ortho and para respectively).
The methoxycarbonyl group at position 1 directs incoming electrophiles to position 3.
Therefore, electrophilic substitution is most likely to occur at position 3, which is favored by both the chloro and the methoxycarbonyl groups. Position 6 is also a possibility due to the directing effect of the chloro group. The deactivating nature of all three substituents suggests that harsh reaction conditions would be necessary to achieve electrophilic aromatic substitution.
For instance, in the nitration of 4-chlorobenzoic acid, the nitro group is introduced at the 3-position. google.com Similarly, the Friedel-Crafts acylation of chlorobenzene (B131634) yields a mixture of ortho and para products, with the para isomer being the major product. youtube.com While no specific studies on the electrophilic aromatic substitution of this compound are readily available, the outcomes of reactions on analogous compounds provide insight into the expected regioselectivity.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | Methyl 2-acetyl-5-chloro-3-nitrobenzoate | Position 3 is activated by the chloro and methoxycarbonyl groups. |
| Br₂/FeBr₃ (Bromination) | Methyl 2-acetyl-3-bromo-5-chlorobenzoate | Position 3 is the most electronically favored position for substitution. |
| RCOCl/AlCl₃ (Acylation) | Methyl 2-acetyl-5-chloro-3-acylbenzoate | Steric hindrance at position 6 may favor substitution at position 3. |
Nucleophilic Reactions Involving the Ester and Carbonyl Moieties
The presence of both an ester and a ketone functional group provides two potential sites for nucleophilic attack. The relative reactivity of these two carbonyl groups is a key consideration in derivatization studies. Generally, ketones are more reactive towards nucleophiles than esters. youtube.com
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 2-acetyl-5-chlorobenzoic acid, can be achieved under either acidic or basic conditions. libretexts.org However, the presence of the ortho-acetyl group introduces significant steric hindrance, which can make hydrolysis more difficult compared to unhindered esters. stackexchange.com
Studies on the hydrolysis of sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, have shown that the reaction rate is significantly reduced. stackexchange.com In some cases of severe steric hindrance, the hydrolysis may proceed through an alternative BAl2 mechanism, involving the attack of the nucleophile on the methyl group of the ester rather than the carbonyl carbon. stackexchange.com For this compound, while standard hydrolysis conditions (e.g., refluxing with aqueous acid or base) would likely yield 2-acetyl-5-chlorobenzoic acid, the reaction may require longer times or more forcing conditions.
Table 2: General Conditions for Ester Hydrolysis
| Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄ or HCl), heat | 2-acetyl-5-chlorobenzoic acid, Methanol (B129727) |
| Base-Mediated Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/alcohol, heat2. H₃O⁺ (workup) | 2-acetyl-5-chlorobenzoic acid, Methanol |
Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is a plausible derivatization pathway for this compound. ucla.edumasterorganicchemistry.com This reaction would allow for the synthesis of a variety of esters of 2-acetyl-5-chlorobenzoic acid.
Similar to hydrolysis, the steric hindrance from the ortho-acetyl group is expected to influence the rate of transesterification. rsc.org Studies on the transesterification of methyl benzoate (B1203000) with various alcohols have shown that the reaction is sensitive to the steric bulk of the incoming alcohol. rsc.org Therefore, reactions with smaller, less hindered alcohols would likely proceed more readily than with bulkier alcohols. The reaction is typically driven to completion by using a large excess of the alcohol reactant.
Table 3: Expected Reactivity in Transesterification of this compound
| Alcohol | Catalyst | Expected Product | Relative Rate |
| Ethanol (B145695) | H⁺ or EtO⁻ | Ethyl 2-acetyl-5-chlorobenzoate | High |
| Isopropanol | H⁺ or i-PrO⁻ | Isopropyl 2-acetyl-5-chlorobenzoate | Moderate |
| tert-Butanol | H⁺ or t-BuO⁻ | tert-Butyl 2-acetyl-5-chlorobenzoate | Low |
The acetyl group's carbonyl carbon is another site for nucleophilic attack. A variety of nucleophiles can react at this center, leading to a range of derivatives. For instance, reduction with a hydride reagent like sodium borohydride (B1222165) would convert the acetyl group into a secondary alcohol, yielding Methyl 5-chloro-2-(1-hydroxyethyl)benzoate.
The relative reactivity of the ketone versus the ester carbonyl is an important consideration. In general, aldehydes and ketones are more reactive towards nucleophiles than esters. pressbooks.pub This is because the ester carbonyl is stabilized by resonance from the adjacent oxygen atom, making it less electrophilic. Therefore, selective reaction at the acetyl carbonyl in the presence of the ester is often possible under carefully controlled conditions.
Transformations of the Chloro Substituent
The chloro group on the aromatic ring can also be a site for chemical transformation, primarily through nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.com In this compound, the chloro group is activated towards SNAr by the presence of the electron-withdrawing acetyl and methoxycarbonyl groups, particularly the acetyl group which is ortho to the chlorine. The SNAr mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group. youtube.com
A variety of nucleophiles, such as alkoxides, amines, and thiols, can displace the chloro group. The reaction is typically carried out in a polar aprotic solvent. The presence of the ortho-acetyl group provides significant electronic activation for this reaction.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Expected Product |
| Hydroxide | NaOH | Methyl 2-acetyl-5-hydroxybenzoate |
| Alkoxide | NaOR | Methyl 2-acetyl-5-alkoxybenzoate |
| Amine | RNH₂ | Methyl 2-acetyl-5-(alkylamino)benzoate |
| Thiolate | NaSR | Methyl 2-acetyl-5-(alkylthio)benzoate |
Derivatization for Advanced Materials or Probe Molecules (Non-Biological Focus)
The derivatization of this compound can lead to a variety of compounds with potential applications in materials science and as molecular probes. The presence of three distinct functional groups—the chloro substituent, the acetyl group, and the methyl ester—offers multiple avenues for chemical modification.
While specific research on the derivatization of this compound for these purposes is not widely reported, its structural motifs are found in molecules with interesting photophysical or material properties. For instance, the biphenyl (B1667301) and phenylethynyl derivatives that could be synthesized via the cross-coupling reactions mentioned above are common cores for liquid crystals, organic light-emitting diodes (OLEDs), and fluorescent probes.
The acetyl group can be a handle for further transformations, such as conversion to an oxime, hydrazone, or other functional groups that can act as ligands for metal ions or as reactive sites for polymer attachment. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to surfaces or incorporate it into larger supramolecular assemblies.
Table 3: Potential Derivatizations of this compound for Advanced Applications
| Functional Group | Reaction Type | Reagent/Condition | Potential Derivative | Potential Application |
| Chloro Group | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biphenyl derivative | Liquid crystals, OLEDs |
| Chloro Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Arylalkyne derivative | Fluorescent probes, organic semiconductors |
| Acetyl Group | Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated ketone | Chromophores, polymers |
| Acetyl Group | Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Phenyl acetate (B1210297) derivative | Precursor for phenolic materials |
| Methyl Ester | Hydrolysis | LiOH, H₂O/THF | Carboxylic acid | Anchoring group for surfaces, MOFs |
| Methyl Ester | Amidation | Amine, heat or coupling agent | Amide derivative | Hydrogen-bonded materials |
Stereochemical Aspects and Chiral Derivatization
This compound is an achiral molecule as it does not possess any stereocenters and does not exhibit planar or axial chirality. The molecule has a plane of symmetry that bisects the acetyl and methoxycarbonyl groups.
While the parent molecule is achiral, chiral derivatives can be synthesized from it. For instance, asymmetric reduction of the ketone in the acetyl group using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) would lead to the formation of a chiral secondary alcohol. The resulting enantiomers could potentially be separated or the reaction could be performed enantioselectively to yield one enantiomer in excess.
Such chiral derivatives could be of interest as chiral building blocks in asymmetric synthesis or as chiral ligands for catalysis. However, there is no specific information available in the literature regarding the chiral derivatization of this compound for these purposes.
A hypothetical chiral reduction is depicted below:

Applications in Medicinal Chemistry and Materials Science
Role as a Precursor for Biologically Active Molecules
As previously mentioned, this compound and its close analogs are important intermediates in the synthesis of pharmaceuticals. The general framework of a substituted acetylbenzoic acid is a common motif in drug discovery. For example, the synthesis of Zafirlukast and Pranlukast, both leukotriene antagonists, involves intermediates that could be derived from or are structurally related to this compound. researchgate.netpatsnap.comtandfonline.comtandfonline.comtsijournals.comtsijournals.comgoogle.comgoogle.com These syntheses often involve multi-step sequences where each functional group of the starting material is strategically manipulated to build the final, complex drug molecule.
Utility in the Synthesis of Functional Materials
While less documented, the potential for this compound in materials science is significant. The presence of multiple reactive sites allows for its incorporation into polymers, potentially imparting specific properties such as thermal stability or altered solubility due to the chloro and carbonyl functionalities. The aromatic core and reactive handles could be used to create novel dyes, liquid crystals, or other organic electronic materials.
V. Advanced Analytical Methodologies for Research on Methyl 2 Acetyl 5 Chlorobenzoate
Spectroscopic Characterization Techniques for Structural Elucidation (Beyond Basic ID)
Spectroscopic methods are indispensable for probing the molecular structure of "Methyl 2-acetyl-5-chlorobenzoate." By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic arrangement and chemical bonds can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound" by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, "Methyl 2-acetamido-5-chlorobenzoate," the proton signals would provide information about the different types of hydrogens present in the molecule. For instance, one would expect to see distinct signals for the methyl protons of the acetyl and ester groups, as well as signals for the aromatic protons on the benzene (B151609) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning each proton to its specific location in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For "Methyl 2-acetamido-5-chlorobenzoate," characteristic peaks would be observed for the carbonyl carbons of the acetyl and ester groups, the methyl carbons, and the aromatic carbons. chemicalbook.com The chemical shifts of these carbon signals are indicative of their electronic environment. For example, the carbonyl carbons would appear at a significantly downfield chemical shift compared to the aliphatic and aromatic carbons.
A search for spectral data on the closely related "Methyl 2-chlorobenzoate" reveals typical chemical shifts for the aromatic and methyl ester carbons, which can serve as a reference point for interpreting the spectrum of "this compound". nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.5 | ~25 |
| Ester OCH₃ | ~3.9 | ~52 |
| Aromatic CH | 7.0 - 8.0 | 125 - 140 |
| Acetyl C=O | - | ~200 |
| Ester C=O | - | ~165 |
| Aromatic C-Cl | - | ~130 |
| Aromatic C-C=O | - | ~135 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected in the range of 1680-1740 cm⁻¹, which is indicative of the C=O stretching vibrations of the ketone and ester carbonyl groups. pressbooks.publibretexts.orglibretexts.org The presence of aromatic C-H bonds would be confirmed by absorption bands in the region of 3000-3100 cm⁻¹, while the C-H stretching of the methyl groups would appear around 2850-3000 cm⁻¹. libretexts.org The C-O stretching of the ester group would likely produce a strong band between 1000 and 1300 cm⁻¹. pressbooks.pub The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a similar compound, "Methyl 2,5-dichlorobenzoate," both experimental and theoretical studies have been conducted to analyze its vibrational spectra. nih.gov In the case of "this compound," Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. For instance, the C=C stretching vibrations of the benzene ring would be clearly visible in the Raman spectrum.
Interactive Data Table: Key IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1680 - 1720 |
| C=O (Ester) | 1715 - 1750 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C-O (Ester) | 1000 - 1300 |
| C-Cl | 600 - 800 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of "this compound" by analyzing the mass-to-charge ratio (m/z) of its ions.
Upon ionization, the molecule forms a molecular ion ([M]⁺), the m/z of which corresponds to the molecular weight of the compound. For "this compound" (C₁₀H₉ClO₃), the expected monoisotopic mass is approximately 212.02 g/mol . uni.lu The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For instance, common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For "this compound," one might expect to see fragments corresponding to the loss of a methyl group (m/z ~197), a methoxy (B1213986) group (m/z ~181), or an acetyl group (m/z ~169). The fragmentation of a related compound, "Methyl 2-hydroxybenzoate," shows a prominent base peak at m/z 120, resulting from the loss of methanol (B129727). docbrown.info
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₀H₉ClO₃]⁺ | 212 |
| [M - CH₃]⁺ | [C₉H₆ClO₃]⁺ | 197 |
| [M - OCH₃]⁺ | [C₉H₆ClO₂]⁺ | 181 |
| [M - COOCH₃]⁺ | [C₈H₆ClO]⁺ | 153 |
| [M - CH₃CO]⁺ | [C₈H₆ClO₂]⁺ | 169 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating "this compound" from impurities and for monitoring the progress of its synthesis. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and analysis of non-volatile compounds like "this compound." Method development in HPLC involves optimizing several parameters to achieve good separation and resolution.
A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased over time, would likely be necessary to effectively separate the target compound from any starting materials, byproducts, or degradation products. The use of a UV detector would be suitable for detecting the analyte as it elutes from the column, given the presence of the chromophoric benzene ring. In the development of analytical methods for similar compounds, HPLC has been used to achieve high purity levels. rsc.org
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself has a relatively high boiling point, GC can be employed to analyze for the presence of any volatile impurities or byproducts. For instance, if the synthesis of this compound involves volatile reagents or produces volatile side products, GC would be the method of choice for their detection and quantification.
The selection of the GC column is critical for achieving good separation. A capillary column with a non-polar or moderately polar stationary phase would likely be suitable. The oven temperature program would need to be carefully optimized to ensure that all components of interest are eluted and resolved within a reasonable time frame. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a particularly powerful tool for analyzing complex mixtures. rsc.org The purity of related compounds has been assessed using GC.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, conformation, and intermolecular interactions that govern the properties of a compound in its solid state.
As of the current literature review, a specific single-crystal X-ray diffraction study for this compound could not be located. However, the crystallographic analysis of closely related compounds, such as Methyl 2-amino-5-chlorobenzoate and Methyl 2-acetamido-5-chlorobenzoate, offers valuable insights into the likely solid-state characteristics of the target molecule. These studies reveal detailed information on bond lengths, bond angles, and crystal packing, which can serve as a predictive framework for understanding the structural properties of this compound.
A study on Methyl 2-amino-5-chlorobenzoate revealed that the molecule is nearly planar. researchgate.netsigmaaldrich.com In its crystal structure, intermolecular hydrogen bonds play a significant role in stabilizing the packing of the molecules. researchgate.netsigmaaldrich.com
The crystallographic data for two related compounds are presented below, offering a comparative basis for the potential structural features of this compound.
Table 1: Crystallographic Data for Compounds Related to this compound
| Parameter | Methyl 2-amino-5-chlorobenzoate researchgate.netsigmaaldrich.com | Methyl 2-acetamido-5-chlorobenzoate researchgate.net |
|---|---|---|
| Molecular Formula | C₈H₈ClNO₂ | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 185.60 | 227.64 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | Ibam |
| a (Å) | 3.9480 (8) | 16.124 (5) |
| b (Å) | 9.0230 (18) | 19.588 (5) |
| c (Å) | 12.018 (2) | 6.8155 (18) |
| **α (°) ** | 90 | 90 |
| **β (°) ** | 94.10 (3) | 90 |
| **γ (°) ** | 90 | 90 |
| **Volume (ų) ** | 427.02 (15) | 2152.6 (10) |
| Z | 2 | 8 |
| Temperature (K) | 293 | 296 (2) |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.051 | 0.0424 |
Vi. Computational and Theoretical Studies of Methyl 2 Acetyl 5 Chlorobenzoate
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for investigating the electronic structure and properties of molecules. For a compound like Methyl 2-acetyl-5-chlorobenzoate, these methods could provide a deep understanding of its geometry, stability, and electronic characteristics.
Molecular Orbital Analysis (HOMO-LUMO)
A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.
For this compound, one would expect the HOMO to be located primarily on the benzene (B151609) ring and the acetyl group, which are electron-rich regions. The LUMO would likely be distributed over the carbonyl groups and the aromatic ring, which can accept electron density. A hypothetical HOMO-LUMO analysis would provide quantitative values for these energies and visualize the spatial distribution of these frontier orbitals.
Prediction of Reactivity and Site Selectivity
Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attacks. By calculating properties such as the electrostatic potential (ESP) and Fukui functions, researchers can identify electron-rich and electron-poor regions of the molecule.
In the case of this compound, the oxygen atoms of the acetyl and ester groups would be expected to be sites for electrophilic attack due to their high electron density. Conversely, the carbonyl carbons and potentially certain positions on the aromatic ring would be susceptible to nucleophilic attack. The chlorine atom, being an electron-withdrawing group, would also influence the reactivity of the benzene ring. nih.gov
Conformational Analysis and Energy Minimization
This compound has several rotatable bonds, leading to different possible conformations. Conformational analysis, typically performed using computational methods, aims to identify the most stable three-dimensional arrangement of the atoms (the global minimum) and other low-energy conformers. This is achieved by systematically rotating the bonds and calculating the energy of each resulting structure. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its interactions with other molecules.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a solvent over time. By simulating the movements and interactions of the solute and solvent molecules, MD can provide insights into solvation effects, such as the arrangement of solvent molecules around the solute and the energetic contributions of solvation. This is particularly important for understanding reaction kinetics and equilibria in solution.
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of this compound in silico (e.g., changing substituents on the aromatic ring) and calculating the resulting changes in electronic and structural properties, it is possible to establish structure-reactivity relationships (SRRs). nih.gov These relationships are valuable for predicting the reactivity of related compounds without the need for experimental synthesis and testing. For instance, replacing the chlorine atom with other halogens or with electron-donating groups would be expected to alter the HOMO-LUMO gap and the sites of reactivity.
While specific computational data for this compound is not currently available in the public domain, the theoretical framework for its study is well-established. Such research would be valuable for a deeper understanding of its chemical behavior and for guiding its potential applications.
Vii. Applications As a Synthetic Building Block in Research
Precursor in the Synthesis of Non-Prohibited Organic Molecules
The reactivity of Methyl 2-acetyl-5-chlorobenzoate makes it a suitable precursor for the synthesis of a variety of non-prohibited organic molecules, including heterocyclic compounds and advanced chemical reagents.
Scaffold for Heterocyclic Compound Synthesis
The chemical structure of this compound provides a robust scaffold for the construction of various heterocyclic systems. The presence of the acetyl and methyl ester groups allows for cyclization reactions to form fused ring systems.
One notable example is its use in the synthesis of spiro-heterocyclic systems. Research has demonstrated that dilithiated C(α),N-carbomethoxyhydrazones can be condensed with lithiated methyl 2-(aminosulfonyl)benzoate, a derivative of the target compound's structural class, to ultimately yield complex spiro[benzo[d]isothiazole-3,3'-pyrazole] derivatives. researchgate.net In these multi-step syntheses, the core structure provided by the substituted benzoate (B1203000) is crucial for the formation of the final spirocyclic framework.
Furthermore, while direct synthesis of quinazolines from this compound is not extensively documented, its structural analogue, methyl 2-amino-5-chlorobenzoate, is a known and useful pharmaceutical intermediate in the synthesis of quinazolinones. researchgate.net Quinazolinones are a significant class of heterocyclic compounds with a wide range of biological activities. researchgate.net The conversion of the acetyl group in this compound to an amino group would provide a direct pathway to this important class of heterocycles. This highlights the potential of this compound as a precursor for these valuable compounds through established chemical transformations.
The reactivity of the keto and ester functionalities also opens up possibilities for the synthesis of other heterocyclic systems through condensation reactions with various dinucleophiles. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of pyridazinone or phthalazinone structures, classes of compounds with known biological activities. researchgate.netjournal-vniispk.ru
Table 1: Examples of Heterocyclic Systems Potentially Derived from this compound
| Heterocyclic System | Potential Synthetic Route | Reference for Analogue |
| Spiro[benzo[d]isothiazole-3,3'-pyrazole] | Condensation with lithiated hydrazones and cyclization | researchgate.net |
| Quinazolinones | Conversion of acetyl group to amino, followed by cyclization | researchgate.net |
| Pyridazinones/Phthalazinones | Condensation with hydrazine derivatives | researchgate.netjournal-vniispk.ru |
Intermediate in the Preparation of Advanced Chemical Reagents
This compound's utility extends to its role as an intermediate in the synthesis of more complex and advanced chemical reagents. The term "intermediate" in this context refers to a molecule that is a stepping stone in a multi-step synthesis. The structural features of this compound allow for its modification into various reagents with specific functionalities.
Its close chemical cousin, methyl 2-amino-5-chlorobenzoate, is described as a useful pharmaceutical intermediate. researchgate.netamerigoscientific.com This underscores the importance of the substituted chlorobenzoate core in the development of new chemical entities. The conversion of the acetyl group of this compound into other functional groups can lead to a variety of advanced reagents. For example, reduction of the acetyl group would yield a secondary alcohol, which could then be used in further synthetic transformations.
Use in Ligand Design for Catalysis (Non-Enzymatic Focus)
While direct applications of this compound in ligand design for non-enzymatic catalysis are not prominently reported in the literature, its structural framework presents significant potential for the development of novel ligands. The benzophenone (B1666685) moiety, a core structural feature of this compound, is a known component in certain types of ligands.
For instance, 2,2'-diphosphinobenzophenones have been investigated as adaptive ligands in nickel-catalyzed alkyne cyclotrimerization. acs.org The central ketone in these ligands can coordinate to the metal center, influencing the catalytic activity and selectivity. This compound could serve as a precursor for the synthesis of analogous phosphine-containing ligands. The presence of the chloro and methyl ester substituents could modulate the electronic and steric properties of such ligands, potentially leading to catalysts with enhanced performance. The synthesis of hydrophilic phosphorus ligands is also an area of active research for applications in aqueous-phase metal-catalyzed reactions. nih.gov
The development of new chiral ligands is another area where this compound could be a valuable starting material. For example, chiral benzophenone catalysts have been used in photochemical processes for the kinetic resolution of heterocyclic lactams. acs.org The functional groups on this compound could be modified to introduce chirality, leading to new catalysts for asymmetric synthesis.
Integration into Mechanochemical Synthesis Protocols
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field of green chemistry. These solvent-free or low-solvent methods offer advantages in terms of reduced waste and energy consumption. While there are no specific reports detailing the integration of this compound into mechanochemical synthesis protocols, the reactions of related compounds suggest its potential applicability.
Research has shown that the α-bromination of acetophenone (B1666503) can be carried out efficiently using mechanochemical methods, such as manual grinding or vortex mixing. scielo.brresearchgate.net This suggests that similar halogenation reactions could be performed on this compound under mechanochemical conditions. Furthermore, the synthesis of various heterocyclic compounds, including pyrazolones from β-keto esters, has been successfully achieved using mechanochemistry. nih.gov Given that this compound is a keto-ester, it is a plausible candidate for similar mechanochemical transformations.
The use of liquid-assisted grinding (LAG) has also been shown to be effective in the synthesis of various materials, including coordination polymers. acs.org This technique could potentially be applied to reactions involving this compound, offering a greener alternative to traditional solvent-based synthesis. The exploration of mechanochemical routes for the synthesis of and with this compound represents a promising area for future research, aligning with the principles of sustainable chemistry. nih.gov
Viii. Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways
Current synthetic routes to Methyl 2-acetyl-5-chlorobenzoate often rely on classical methods that may involve harsh reaction conditions or generate significant waste. A primary focus of future research will be the development of more environmentally benign and efficient synthetic strategies. This includes the exploration of catalytic methods, flow chemistry, and the use of greener solvents.
Key Research Objectives:
Catalytic C-H Activation: Investigating the direct acetylation of methyl 5-chlorobenzoate using catalytic C-H activation would represent a significant advancement in atom economy. This approach would eliminate the need for pre-functionalized starting materials.
Flow Chemistry: The transition from batch to continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety.
Biocatalysis: The use of enzymes to catalyze the synthesis could provide high selectivity under mild conditions, minimizing the formation of byproducts and the use of hazardous reagents.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst development, regioselectivity control |
| Flow Chemistry | Enhanced safety, improved yield and purity, scalability | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |
Exploration of Under-explored Reactivity Profiles
The reactivity of this compound has not been exhaustively studied. Future research will likely delve into the untapped synthetic potential of its functional groups. The interplay between the electron-withdrawing acetyl and ester groups, and the deactivating chloro substituent, presents a unique chemical landscape for exploration.
Areas for Investigation:
Selective Reductions: Developing methods for the selective reduction of either the acetyl or the ester group would provide access to a wider range of derivatives, such as the corresponding alcohols or alkanes.
Cross-Coupling Reactions: The chloro substituent offers a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities at the 5-position.
Domino Reactions: Designing one-pot, multi-component reactions that utilize the multiple reactive sites on the molecule could lead to the rapid assembly of complex molecular architectures.
Advanced in Situ Spectroscopic Monitoring of Reactions
To gain deeper insights into the reaction mechanisms and kinetics involving this compound, the application of advanced in situ spectroscopic techniques is crucial. Real-time monitoring can facilitate reaction optimization and the identification of transient intermediates.
Applicable Techniques:
ReactIR (Infrared Spectroscopy): To follow the concentration changes of key functional groups (e.g., carbonyls) throughout a reaction.
Process NMR (Nuclear Magnetic Resonance): To provide detailed structural information on reactants, intermediates, and products in the reaction mixture.
Raman Spectroscopy: To complement IR data, particularly for monitoring reactions in aqueous media or for observing vibrational modes that are weak in the IR.
The data gathered from these techniques will be invaluable for constructing accurate kinetic models and for understanding the intricate details of reaction pathways.
Machine Learning and AI in Reaction Prediction and Optimization for the Compound
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For a molecule like this compound, these computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes.
Potential Applications:
Predictive Modeling: Training ML models on existing reaction data to predict the yield and selectivity of new reactions involving the compound.
Automated Reaction Optimization: Using AI-driven algorithms to systematically explore the reaction parameter space (e.g., temperature, catalyst loading, solvent) to find the optimal conditions for a desired transformation.
Retrosynthesis Planning: Employing AI tools to propose novel and efficient synthetic pathways to the target molecule and its derivatives.
Design of New Functional Materials utilizing the Compound as a Monomer or Precursor
The structural features of this compound make it an attractive candidate as a building block for functional materials. Its aromatic core and multiple functional groups allow for its incorporation into polymers and other extended structures.
Potential Material Applications:
Polyester Synthesis: The methyl ester group can be used in polycondensation reactions to form polyesters with tailored properties, potentially for applications in specialty plastics or coatings.
Precursor for Conjugated Materials: The aromatic ring and its substituents can be modified to create monomers for conjugated polymers, which are of interest for their electronic and optical properties in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Metal-Organic Frameworks (MOFs): The carboxylate functionality (after hydrolysis of the ester) can serve as a linker to connect metal nodes, forming porous MOFs with potential applications in gas storage, catalysis, and sensing.
Q & A
Basic: What are the common synthetic routes for Methyl 2-acetyl-5-chlorobenzoate, and what critical steps ensure product purity?
Methodological Answer:
this compound is typically synthesized via halogenation followed by esterification. For example, halogenation of 2-aminobenzoic acid derivatives with N-halosuccinimide in DMF at 100°C introduces the chlorine substituent. Subsequent esterification using thionyl chloride in methanol under reflux yields the methyl ester. Critical steps include:
- Halogenation control : Maintaining precise temperature (100°C) and reaction time (40 min) to avoid over-halogenation .
- Purification : Post-reaction, slow evaporation of methanol generates high-purity crystals suitable for X-ray analysis. Techniques like silica gel chromatography or recrystallization further isolate the product .
Advanced: How can reaction parameters be optimized to enhance the yield of this compound during halogenation?
Methodological Answer:
Optimization involves:
- Catalyst selection : Aluminum trichloride (AlCl₃) in dichloromethane improves bromination efficiency by stabilizing reactive intermediates .
- Stoichiometric adjustments : A 10% excess of halogenating agent (e.g., N-chlorosuccinimide) ensures complete substitution while minimizing side products .
- Temperature modulation : Gradual cooling post-reaction (e.g., to 273 K during bromine addition) reduces thermal degradation .
Basic: What spectroscopic techniques are employed to characterize this compound, and which structural features do they confirm?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR identify the acetyl (-COCH₃), methoxy (-OCH₃), and chloro substituents. For instance, the methyl ester group shows a singlet at ~3.9 ppm in H NMR .
- X-ray crystallography : Confirms planar molecular geometry and intramolecular hydrogen bonding (N–H⋯O), critical for stabilizing the crystal lattice .
- FT-IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~1260 cm⁻¹ (C–O) validate functional groups .
Advanced: How does the crystal structure of this compound derivatives inform their reactivity and intermolecular interactions?
Methodological Answer:
Crystallographic studies reveal:
- Planarity and hydrogen bonding : Intramolecular N–H⋯O bonds create a six-membered ring, enhancing thermal stability. Intermolecular C–H⋯O interactions form layered structures, influencing solubility and melting points .
- Steric effects : Substituents like methoxy groups introduce dihedral angles (e.g., 41.65° between phenyl and ester groups), affecting steric hindrance in subsequent reactions .
Advanced: What strategies mitigate competing side reactions during the esterification of 2-acetyl-5-chlorobenzoic acid?
Methodological Answer:
To suppress side reactions (e.g., hydrolysis or decarboxylation):
- Solvent choice : Alcohols (e.g., methanol) act as nucleophiles, favoring ester formation over acid-catalyzed degradation .
- Acid scavengers : Adding anhydrous sodium sulfate during workup removes residual HCl, preventing retro-esterification .
- Short reaction times : Limiting reflux to 12–16 hours avoids thermal decomposition of the ester group .
Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Solid-phase extraction (SPE) : Silica-based SPE columns separate polar impurities using ethyl acetate/hexane gradients .
- Recrystallization : Slow evaporation from methanol yields high-purity crystals (≥95% by HPLC) .
- Thin-layer chromatography (TLC) : Pre-purification monitoring with TLC (silica GF254, hexane:ethyl acetate 4:1) identifies fractions for column chromatography .
Advanced: How do substituents on the benzoate ring influence the biological activity of this compound derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability by reducing cytochrome P450 oxidation. Chlorine at position 5 increases lipophilicity, improving blood-brain barrier penetration .
- Acetyl group : Serves as a hydrogen-bond acceptor, enhancing binding affinity to targets like PDE5 or serotonin receptors. Derivatives with propoxy or methoxy groups show improved antiemetic or antihypertensive activity .
Basic: What analytical techniques validate the purity of this compound in pharmacological studies?
Methodological Answer:
- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>98%) and detect UV-active impurities at 254 nm .
- Elemental analysis : Confirms stoichiometry (e.g., C: 52.1%, H: 4.2%, Cl: 13.7%) within ±0.3% theoretical values .
- Mass spectrometry (ESI-MS) : [M+H]⁺ peaks at m/z 228.03 confirm molecular weight .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Predict electrophilic sites using Fukui indices. The carbonyl carbon (ester) and C5 (Cl-substituted) show high electrophilicity, making them prone to nucleophilic attack .
- Molecular docking : Simulates interactions with biological targets (e.g., dopamine D2 receptors), guiding structural modifications for enhanced affinity .
Advanced: What mechanistic insights explain the degradation pathways of this compound under acidic conditions?
Methodological Answer:
- Hydrolysis : Ester groups hydrolyze to 2-acetyl-5-chlorobenzoic acid in aqueous HCl (pH < 3). The reaction follows pseudo-first-order kinetics, with activation energy ~45 kJ/mol .
- Decarboxylation : At elevated temperatures (>80°C), the acid intermediate loses CO₂, forming 5-chloro-2-acetylphenol as a byproduct. Stabilizing the ester with electron-donating groups (e.g., methoxy) slows degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
